2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
Description
2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a pyrazole-derived compound featuring a 3-nitrophenyl substituent and an acetic acid moiety. The nitro group at the meta position on the phenyl ring confers strong electron-withdrawing properties, influencing both reactivity and intermolecular interactions. Its molecular formula is C₁₁H₉N₃O₅, with a molecular weight of 263.21 g/mol. The compound’s structure enables hydrogen bonding via the carboxylic acid group, which may dictate its crystallinity and solubility.
Properties
Molecular Formula |
C11H9N3O5 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)4-7-6-12-13(11(7)17)8-2-1-3-9(5-8)14(18)19/h1-3,5-6,12H,4H2,(H,15,16) |
InChI Key |
XDPOXTNTQMWUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives. This process is catalyzed by a base, leading to the formation of the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or acetone and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a carboxylic acid.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of various functional groups in place of the nitro group.
Scientific Research Applications
2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Electronic and Physicochemical Properties
- Nitro vs.
- Solubility : The carboxylic acid form (target compound) is more polar and water-soluble at basic pH, whereas methyl esters (e.g., ) and amides (e.g., ) exhibit higher organic solubility.
- Hydrogen Bonding : The target compound’s carboxylic acid can form stronger intermolecular H-bonds (O-H···O/N) compared to esters or amides, influencing crystal packing. For example, acetamide analogs form N-H···O dimers with R₂²(10) motifs .
Crystallography and Molecular Conformation
- Dihedral Angles : In dichlorophenyl acetamide analogs (), steric repulsion between substituents results in dihedral angles of 48.45°–80.70° between aromatic rings. The target compound’s nitro group may impose similar torsional strain, reducing planarity .
- Graph Set Analysis : Hydrogen-bonding patterns (e.g., chains, rings) differ between carboxylic acids and amides. The target compound’s H-bonding network likely resembles those of other acids, favoring cyclic dimers or extended chains .
Spectroscopic Characterization
- IR Spectroscopy : Nitro groups exhibit strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) , distinct from -CN (~2224 cm⁻¹) or -N₃ (~2110 cm⁻¹) bands in related compounds .
- ¹H NMR : The acetic acid proton resonates at ~12.5–13.0 ppm (exchangeable with D₂O), whereas amide N-H signals appear at ~8–10 ppm .
Biological Activity
2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with a nitrophenyl substituent and an acetic acid moiety. Its structural formula can be represented as follows:
This structure is crucial for its biological activity, influencing interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | IC50 (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |
|---|---|---|---|
| 2-Nitro-Pyrazole | 71.11 | 50% | 80% |
| 3-Nitro-Pyrazole | 81.77 | 60% | 85% |
| 2-[2-(3-Nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid | TBD | TBD | TBD |
Research indicates that the presence of the nitrophenyl group enhances the anti-inflammatory action by increasing binding affinity to COX enzymes .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied. The compound exhibits notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
The synergistic effect observed when combined with traditional antibiotics like ciprofloxacin suggests a potential for developing new therapeutic agents .
Anticancer Activity
The anticancer properties of pyrazole derivatives have gained attention due to their ability to inhibit cell proliferation in various cancer cell lines. Studies have shown that compounds containing the pyrazole scaffold can effectively induce apoptosis in cancer cells.
Table 3: Anticancer Activity
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 15.5 |
| HepG2 (Liver) | 18.7 |
| A549 (Lung) | 20.0 |
Mechanisms of action include inhibition of topoisomerase and disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis .
Case Studies
- Anti-inflammatory Study : A study conducted by Akhtar et al. demonstrated that pyrazole derivatives significantly reduced paw edema in a carrageenan-induced rat model, indicating potent anti-inflammatory effects comparable to standard treatments like diclofenac .
- Antimicrobial Evaluation : An evaluation of several pyrazole derivatives revealed that compound 7b exhibited superior antimicrobial activity against multiple strains, showing promise as a lead compound for further development .
- Anticancer Research : Recent findings indicated that pyrazole derivatives could inhibit the growth of colorectal cancer cells through apoptosis induction mechanisms, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
